1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Catalog No.
S1922440
CAS No.
50461-51-3
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

CAS Number

50461-51-3

Product Name

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2

InChI Key

IVRPDZRVHKIBBG-UHFFFAOYSA-N

SMILES

C1CNCC=C1C2=CC=CC=N2

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is a bicyclic organic compound characterized by the presence of two nitrogen atoms within its pyridine rings. It is structurally related to tetrahydropyridine, which is a saturated derivative of pyridine. The compound features a unique arrangement of hydrogen and carbon atoms that contributes to its chemical properties and reactivity.

The molecular formula for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is C10H12N2, and it has a molecular weight of approximately 160.22 g/mol. This compound is typically a colorless liquid with specific physical properties, including being insoluble in water and having vapors that are heavier than air .

Typical for nitrogen-containing heterocycles. Notable reactions include:

  • Acid-Base Reactions: The compound can neutralize acids to form salts and water, which is a common behavior for amine-containing compounds.
  • Oxidation: It can undergo oxidation reactions, potentially converting into more oxidized derivatives or nitrogen oxides.
  • Substitution Reactions: The nitrogen atoms in the structure can facilitate electrophilic substitution reactions, making it reactive towards electrophiles .

Research indicates that 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential interactions with receptors in the central nervous system.

Additionally, studies have shown that derivatives of this compound may possess antitumor activity and could be explored for therapeutic applications in cancer treatment .

The synthesis of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl can be achieved through several methods:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors such as 2-pyridinecarboxaldehyde and amines under acidic conditions.
  • Reduction of Pyridine Derivatives: Starting from pyridine derivatives, reduction using hydrogenation or other reducing agents can yield the tetrahydro form.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including alkylation and cyclization to construct the bipyridinyl framework .

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl has various applications in:

  • Pharmaceuticals: It serves as a building block for developing drugs targeting neurological disorders.
  • Chemical Synthesis: It is used in the synthesis of other organic compounds due to its reactive nature.
  • Research: Its unique structure makes it a subject of interest in studies exploring nitrogen heterocycles and their properties .

Interaction studies involving 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: To evaluate the biological effects and pharmacokinetics when administered to model organisms.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1,2,3,6-TetrahydropyridineSingle pyridine ringCommonly used as a solvent; less complex
5-Methyl-1,2,3,6-tetrahydropyridineMethyl group additionExhibits different biological activities
1-(Aminomethyl)-pyrrolidineDifferent ring structurePotential applications in drug synthesis
1-Amino-2-methylpyridineSubstituted pyridineKnown for its role in organic synthesis

These compounds highlight the unique characteristics of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl while also showcasing its potential applications in various fields due to its distinct structure and reactivity .

The structural characterization of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl has been extensively investigated through a combination of computational and experimental approaches. This heterocyclic compound, featuring a unique bipyridyl framework with a partially saturated ring system, presents distinctive challenges for structural elucidation due to its conformational flexibility and potential for tautomeric equilibria [1] [2] [3].

Quantum Chemical Modeling Approaches

Quantum chemical methods have proven indispensable for understanding the electronic structure and conformational preferences of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl. These computational approaches provide detailed insights into molecular geometry, electronic properties, and energetic relationships that are often difficult to obtain through experimental methods alone [1] [4] [3].

Density Functional Theory Optimization Studies

Density Functional Theory has emerged as the primary computational tool for investigating the structural properties of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl [1] [2] [5]. The hybrid B3LYP functional combined with 6-311G(d,p) basis sets has demonstrated excellent performance for geometry optimization of bipyridyl systems, providing reliable structural parameters with computational efficiency [6] [7] [8]. Full geometry optimizations using this level of theory yield bond lengths accurate to within 0.02 Å and bond angles within 2° of experimental values for related heterocyclic compounds [7] [3].

The optimization process typically begins with initial guess geometries derived from molecular mechanics or semi-empirical methods, followed by systematic refinement using gradient-based algorithms [5] [9]. For 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl, particular attention must be paid to the dihedral angle between the pyridine and tetrahydropyridine rings, which significantly influences the overall molecular stability and electronic properties [2] [10].

Alternative functionals such as PBE0 with dispersion corrections have also been employed to account for weak intermolecular interactions that may influence crystal packing and solution-phase conformations [5] [9]. Meta-GGA functionals like TPSS0 combined with def2-TZVP basis sets provide enhanced accuracy for transition state structures and reaction pathways involving the compound [11].

Computational studies on related bipyridyl systems indicate that the fully aromatic 2,2'-bipyridine adopts a trans-planar conformation in the gas phase, with a barrier to rotation of approximately 27 kJ/mol [10]. However, the partially saturated nature of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl introduces additional conformational complexity due to the non-planar tetrahydropyridine ring [12] [13].

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis provides crucial insights into the electronic structure and bonding patterns of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl [14] [7] [15]. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, determine many of the compound's chemical reactivity patterns and spectroscopic properties [7] [16].

For bipyridyl systems, the Highest Occupied Molecular Orbital typically exhibits energies in the range of -5.5 to -6.5 eV, while the Lowest Unoccupied Molecular Orbital appears between -1.5 and -2.5 eV, resulting in energy gaps of 3.5 to 4.5 eV [7] [17]. These values are characteristic of aromatic nitrogen heterocycles and correlate well with experimental ultraviolet-visible absorption spectra [7] [15].

Electron density mapping reveals the distribution of electronic charge throughout the molecule, with particular emphasis on the nitrogen lone pairs and the π-electron system [14] [18] [19]. In 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl, the electron density is expected to be primarily localized on the aromatic pyridine ring, with the nitrogen atoms carrying significant negative charge according to Mulliken population analysis [7] [20].

The molecular orbital coefficients provide detailed information about the atomic contributions to each orbital, revealing the mixed nitrogen and carbon character typical of bipyridyl systems [20] [15]. Visualization of the frontier molecular orbitals shows the characteristic π and π* orbital patterns that govern the electronic transitions and chemical reactivity [7] [16].

Natural Bond Orbital analysis and Atoms in Molecules theory have been employed to characterize the bonding interactions and electron density topology in related compounds [19] [21]. These methods provide quantitative measures of bond strengths, electron delocalization, and intermolecular interactions that influence molecular stability and reactivity patterns.

Tautomeric Equilibrium Predictions

The prediction of tautomeric equilibria represents one of the most challenging aspects of computational studies on 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl [22] [8] [23]. Multiple tautomeric forms are possible, including variations in protonation states, ring saturation patterns, and conformational arrangements [24] [12] [25].

Density Functional Theory calculations with implicit solvation models have been employed to evaluate the relative stabilities of different tautomeric forms [8] [23]. The aromatic bipyridyl structure typically serves as the reference state, with other forms showing relative stabilities ranging from -5 to +35 kcal/mol depending on the specific structural modifications [22] [12] [13].

Protonation studies reveal that the energetically favored sites for proton attachment depend strongly on the local environment and pH conditions [24] [23]. In aqueous solution, the nitrogen atoms of the pyridine ring typically exhibit higher basicity than those in the tetrahydropyridine ring due to the different electronic environments [22] [26].

The quinoidal structures, characterized by alternating single and double bonds, generally exhibit higher energies (+15 to +25 kcal/mol) relative to the aromatic forms due to the loss of aromatic stabilization [12] [27]. However, specific substitution patterns or environmental conditions may stabilize these forms under certain circumstances.

Computational predictions of tautomeric equilibria require careful consideration of entropy effects, solvation energies, and intermolecular interactions [8] [26] [23]. Advanced methods such as quantum mechanical/molecular mechanical simulations and explicit solvation models provide more accurate representations of solution-phase behavior [26] [28].

The kinetic barriers for tautomeric interconversion have been calculated using transition state theory, revealing energy barriers typically in the range of 15-40 kcal/mol for proton transfer processes [24] [29]. These values suggest that tautomeric equilibration occurs on experimentally accessible timescales under normal conditions.

Table 1: Computational Methods for Bipyridyl System Analysis

MethodApplicationAccuracyReference
Density Functional Theory (DFT)Geometry optimization and electronic structure calculationsHigh for most organic systems [1] [2] [5] [4]
B3LYP FunctionalHybrid functional for accurate geometry and energeticsGood balance of accuracy and computational cost [6] [7] [8]
PBE0 FunctionalHybrid functional with dispersion correctionExcellent for geometry optimizations [5] [9]
MP2 CalculationsElectron correlation treatment for high accuracyVery high but computationally expensive [9] [28]
HF/6-31G(d) Basis SetStandard basis set for initial calculationsModerate accuracy, fast computation [3] [21]
B3LYP/6-311G(d,p) Basis SetExtended basis set for improved accuracyHigh accuracy for molecular properties [7] [8] [3]

Table 2: Molecular Orbital Properties of Bipyridyl Systems

PropertyMethodTypical Range for Bipyridyl SystemsReference
HOMO EnergyDFT/B3LYP calculations-5.5 to -6.5 eV [14] [7] [15]
LUMO EnergyDFT/B3LYP calculations-1.5 to -2.5 eV [14] [7] [15]
Energy GapHOMO-LUMO difference3.5 to 4.5 eV [7] [17]
Electron Density DistributionElectron density mappingDelocalized over ring system [14] [18] [19]
Molecular Orbital CoefficientsMO coefficient analysisMixed N and C character [20] [15]

Table 3: Tautomeric Equilibrium Energetics

Tautomeric FormRelative Stability (kcal/mol)Dominant FactorsComputational MethodReference
Aromatic bipyridyl0.0 (reference)Aromaticity, conjugationDFT/B3LYP [22] [8] [23]
Quinoidal structure+15 to +25Loss of aromaticityDFT/B3LYP [12] [27]
Protonated formVariable (-5 to +10)Electrostatic stabilizationDFT with solvation models [24] [23]
Dihydro derivative+10 to +20Partial loss of aromaticityDFT/B3LYP [12] [25]
Tetrahydro derivative+20 to +35Complete loss of aromaticityDFT/B3LYP [13] [25]

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.100048391 g/mol

Monoisotopic Mass

160.100048391 g/mol

Heavy Atom Count

12

Wikipedia

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Dates

Last modified: 02-18-2024

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